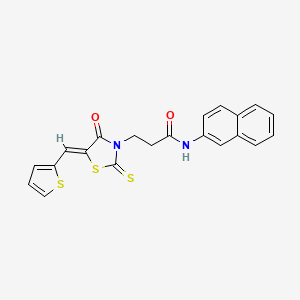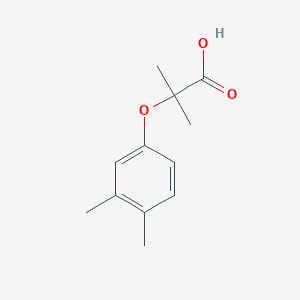
(3,4-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods. For instance, a similar compound,4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
- Synthesis of Novel Heterocyclic Compounds: A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) in the journal "Molecules" discusses the synthesis of various heterocyclic compounds, including ones related to the structure of (3,4-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone. These compounds were tested for cyclooxygenase inhibition and exhibited significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Properties
- Potential Antimicrobial and Anticancer Agents: Research by Hafez, El-Gazzar, and Al-Hussain (2016) in "Bioorganic & Medicinal Chemistry Letters" includes the synthesis of compounds structurally similar to the query molecule. These compounds exhibited higher anticancer activity than the reference drug doxorubicin and also demonstrated significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Polyamide Synthesis
- Synthesis of Polyamides Containing Uracil and Adenine: A study by Hattori and Kinoshita (1979) in "Macromolecular Chemistry and Physics" reported the synthesis of polyamides containing nucleobases like uracil and adenine, using procedures that could be relevant for synthesizing similar structures to the query molecule. These polyamides were found to be water-soluble and had molecular weights in the range of 1000–5000 (Hattori & Kinoshita, 1979).
Fluorescent Logic Gates
- Fluorescent Logic Gates with Piperazine Receptor: Gauci and Magri (2022) in "RSC Advances" designed compounds incorporating a piperazine receptor, similar in structure to the query molecule, which functioned as fluorescent logic gates. These compounds were responsive to changes in pH, metal ions, and solvent polarity, making them potentially useful for probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Antiproliferative Activities Against Cancer Cell Lines
- In Vitro Antiproliferative Activity: Mallesha et al. (2012) in "Archives of Pharmacal Research" synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, similar to the query molecule. These compounds showed promising antiproliferative effects against various human cancer cell lines, suggesting potential applications in cancer research (Mallesha et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-5-12-29-20-14-19(22-15(2)23-20)24-8-10-25(11-9-24)21(26)16-6-7-17(27-3)18(13-16)28-4/h6-7,13-14H,5,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOHZXIYKGNJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-(3-oxo-5,6-dihydroimidazo[2,1-b]thiazol-2-yl)acetamide](/img/structure/B2931132.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)
![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)benzene-1,4-diamine](/img/structure/B2931135.png)
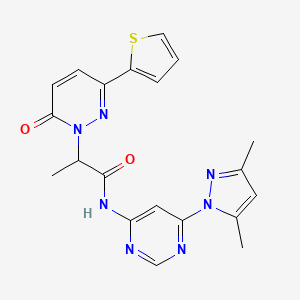
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2931137.png)
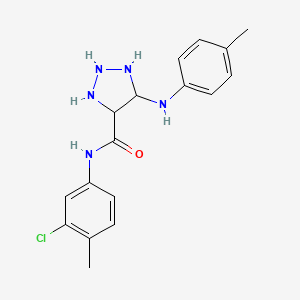
![7,7-Dimethyl-2-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2931139.png)

![1-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrobromide](/img/structure/B2931141.png)
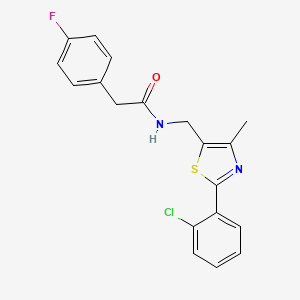
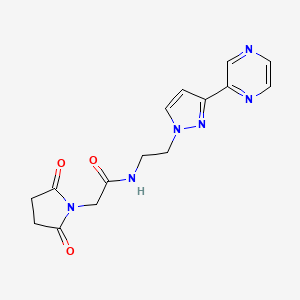
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2931147.png)
